1-Cyclohexyloctan-1-ol
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Overview
Description
1-Cyclohexyloctan-1-ol is an organic compound with the molecular formula C14H28O It is a secondary alcohol, characterized by a cyclohexyl group attached to an octanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexyloctan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-cyclohexyloctan-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-cyclohexyloctan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 1-cyclohexyloctane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-Cyclohexyloctan-1-one.
Reduction: 1-Cyclohexyloctane.
Substitution: 1-Cyclohexyloctyl chloride.
Scientific Research Applications
1-Cyclohexyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism by which 1-Cyclohexyloctan-1-ol exerts its effects is primarily through its interaction with biological membranes. The compound’s hydrophobic cyclohexyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This interaction can lead to antimicrobial effects by compromising the cell membrane of microorganisms .
Comparison with Similar Compounds
1-Cyclohexylethanol: Similar in structure but with a shorter carbon chain.
Cyclohexanol: Lacks the octanol chain, making it less hydrophobic.
1-Cyclohexyl-1-propanol: Another similar compound with a different carbon chain length.
Uniqueness: 1-Cyclohexyloctan-1-ol is unique due to its longer carbon chain, which enhances its hydrophobicity and potential interactions with lipid membranes. This property makes it particularly useful in applications requiring membrane integration and disruption .
Properties
Molecular Formula |
C14H28O |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-cyclohexyloctan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3 |
InChI Key |
WFUAQVZZZNBRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1CCCCC1)O |
Origin of Product |
United States |
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